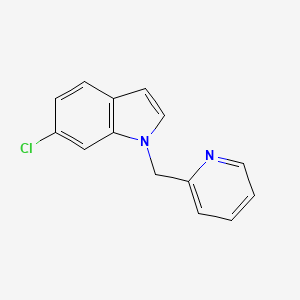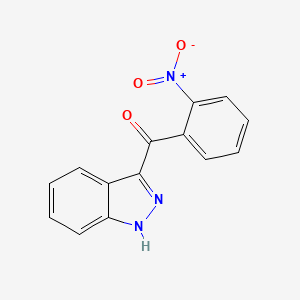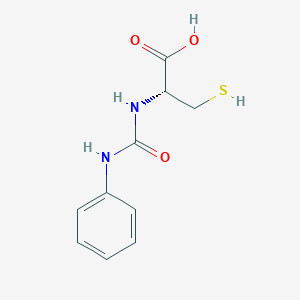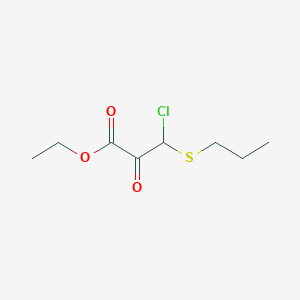
Cyclohexene, 4,5-diethyl-1,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4,5-diethyl-1,2-dimethyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexene, characterized by the presence of two ethyl groups at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4,5-diethyl-1,2-dimethyl- typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions .
Industrial Production Methods
Industrial production of Cyclohexene, 4,5-diethyl-1,2-dimethyl- may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4,5-diethyl-1,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond, yielding a saturated cyclohexane derivative.
Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or other non-polar solvents.
Major Products
Oxidation: Diols or ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Dibromo derivatives.
Applications De Recherche Scientifique
Cyclohexene, 4,5-diethyl-1,2-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexene, 4,5-diethyl-1,2-dimethyl- depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene, 4,4-dimethyl-: Similar structure but with methyl groups at the 4 position.
Cyclohexene, 1,2-dimethyl-: Lacks the ethyl groups at the 4 and 5 positions.
Cyclohexene, 4,5-diethyl-: Lacks the methyl groups at the 1 and 2 positions.
Uniqueness
Cyclohexene, 4,5-diethyl-1,2-dimethyl- is unique due to the specific arrangement of ethyl and methyl groups on the cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
651733-59-4 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
4,5-diethyl-1,2-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-5-11-7-9(3)10(4)8-12(11)6-2/h11-12H,5-8H2,1-4H3 |
Clé InChI |
RMGOMNMEOOTWLE-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=C(CC1CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)






![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)


